

## Comparative pharmacokinetic analysis of Bilr 355 with and without Ritonavir.

Author: BenchChem Technical Support Team. Date: December 2025



# Comparative Pharmacokinetic Analysis of Bilr 355 With and Without Ritonavir

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profile of the non-nucleoside reverse transcriptase inhibitor (NNRTI) **Bilr 355**, detailing the significant impact of co-administration with the pharmacokinetic enhancer, Ritonavir.

This guide provides a detailed comparison of the pharmacokinetic parameters of **Bilr 355** when administered alone versus in combination with Ritonavir. The inclusion of experimental data, detailed methodologies, and a visualization of the metabolic pathways aims to offer a thorough understanding of this crucial drug-drug interaction.

## **Executive Summary**

**Bilr 355**, a second-generation NNRTI, exhibits a pharmacokinetic profile characterized by rapid absorption and elimination when administered alone.[1] However, its systemic exposure is significantly enhanced when co-administered with a low dose of Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This boosting effect is critical for achieving therapeutic concentrations of **Bilr 355**. The co-administration not only increases the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) but also prolongs the half-life (t1/2) of **Bilr 355**.[4] Interestingly, this combination also leads to a



"metabolic switching" phenomenon, where the primary metabolic pathway of **Bilr 355** is altered due to the inhibition of CYP3A4.[5]

## **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of **Bilr 355** from single and multiple-dose studies in healthy volunteers, comparing administration with and without Ritonavir.

Table 1: Single Dose Pharmacokinetics of **Bilr 355** (Oral Solution)

| Parameter        | Bilr 355 Alone (12.5<br>mg - 100 mg)        | Bilr 355 (5 mg -<br>87.5 mg) +<br>Ritonavir (100 mg) | Fold Increase with<br>Ritonavir |
|------------------|---------------------------------------------|------------------------------------------------------|---------------------------------|
| Cmax (ng/mL)     | Variable and dose-<br>dependent             | Variable and dose-<br>dependent                      | 2- to 5-fold[4]                 |
| AUC0-∞ (ng·h/mL) | 36.3 (at 5 mg) to<br>1,308.4 (at 100 mg)[6] | Significantly Increased                              | 15- to 30-fold[4]               |
| t1/2 (h)         | 2 to 4[6]                                   | 10 to 16                                             | 3- to 5-fold[4]                 |
| Tmax (h)         | 0.5 to 1[6]                                 | 1.5 to 5                                             | Delayed                         |
| CL/F (L/h)       | 79.2 to 246[6]                              | 5.88 to 8.47[6]                                      | Significantly<br>Decreased      |

Table 2: Multiple Dose Pharmacokinetics of Bilr 355 with Ritonavir

| Regimen                           | Cmax,ss<br>(ng/mL) | AUC0-τ,ss<br>(h·ng/mL) | Cmin,ss<br>(ng/mL) | t1/2,ss (h) | Tmax,ss (h) |
|-----------------------------------|--------------------|------------------------|--------------------|-------------|-------------|
| BILR 355/r<br>(150/100 mg<br>BID) | 1,500[2]           | 12,500[2]              | 570[2]             | 16 to 20[2] | 1.3 to 5[2] |

## **Experimental Protocols**



The data presented in this guide is derived from single-center, double-blinded, placebo-controlled, parallel dose-escalation studies conducted in healthy male volunteers.[6]

#### Study Design:

- BILR 355 Alone: Healthy volunteers received single ascending oral doses of Bilr 355.[6]
- **BILR 355** with Ritonavir: Healthy volunteers received single ascending oral doses of **Bilr 355** co-administered with 100 mg of Ritonavir.[6] In some studies, subjects received 100 mg of Ritonavir 10 hours prior to and concurrently with the **Bilr 355** dose.
- Multiple Dose Studies: Healthy male volunteers were administered Bilr 355 once or twice daily co-administered with 100 mg of Ritonavir.[2]

### Dosing and Administration:

- Bilr 355 was administered as an oral solution in polyethylene glycol or as tablets.[2]
- Ritonavir was administered as a 100 mg dose.[2][6]

#### Pharmacokinetic Sampling and Analysis:

- Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Bilr 355.
- Plasma concentrations of Bilr 355 were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
- Pharmacokinetic parameters were calculated using non-compartmental analysis.

## **Mandatory Visualization: Metabolic Pathways**

The co-administration of Ritonavir with **Bilr 355** results in a significant alteration of the metabolic pathway of **Bilr 355**. This "metabolic switching" is a critical aspect of their interaction.





#### Click to download full resolution via product page

Caption: Metabolic pathways of Bilr 355 with and without Ritonavir.

Mechanism of Interaction and Metabolic Switching:

When administered alone, **Bilr 355** is primarily metabolized by the CYP3A4 enzyme.[7] Ritonavir is a potent inhibitor of CYP3A4.[2][3] By blocking this primary metabolic route, Ritonavir significantly increases the systemic exposure of **Bilr 355**.

This inhibition of CYP3A4 leads to a "metabolic switching" event.[5] The metabolism of **Bilr 355** is redirected through an alternative pathway involving gut bacteria, which reduce **Bilr 355** to an intermediate metabolite, BILR 402.[8] This intermediate is then oxidized by aldehyde oxidase to form BILR 516, a disproportionate human metabolite that is not detected when **Bilr 355** is administered alone.[5][8]



This guide provides a consolidated overview of the comparative pharmacokinetics of **Bilr 355**, highlighting the critical role of Ritonavir in enhancing its therapeutic potential. The provided data and visualizations are intended to support further research and development in the field of antiretroviral therapy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of BILR 355 after multiple oral doses coadministered with a low dose of ritonavir PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of BILR 355 after Multiple Oral Doses Coadministered with a Low Dose of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and Safety Evaluation of BILR 355, a Second-Generation Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic switching of BILR 355 in the presence of ritonavir. I. Identifying an unexpected disproportionate human metabolite PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic switching of BILR 355 in the presence of ritonavir. II. Uncovering novel contributions by gut bacteria and aldehyde oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative pharmacokinetic analysis of Bilr 355 with and without Ritonavir.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667070#comparative-pharmacokinetic-analysis-of-bilr-355-with-and-without-ritonavir]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com